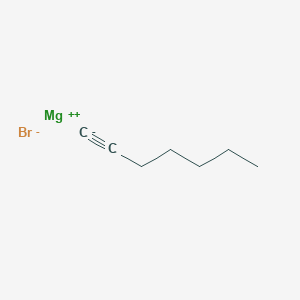
Magnesium, bromo-1-heptynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Magnesium, bromo-1-heptynyl- is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis for forming carbon-carbon bonds. The compound is characterized by the presence of a magnesium atom bonded to a bromo-1-heptynyl group, making it a valuable intermediate in various chemical reactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Magnesium, bromo-1-heptynyl- is typically prepared through the reaction of 1-bromo-1-heptyne with magnesium metal in an anhydrous ether solvent. This reaction is a classic example of the Grignard reaction, where the magnesium inserts into the carbon-bromine bond to form the Grignard reagent . The reaction conditions require the exclusion of moisture and air to prevent the decomposition of the Grignard reagent.
Industrial Production Methods
On an industrial scale, the preparation of magnesium, bromo-1-heptynyl- follows similar principles but involves larger reactors and more stringent control of reaction conditions. The use of activated magnesium and continuous addition of the bromo-1-heptyne can enhance the efficiency and yield of the reaction .
Analyse Des Réactions Chimiques
Types of Reactions
Magnesium, bromo-1-heptynyl- undergoes various types of chemical reactions, including:
Nucleophilic Addition: Reacts with carbonyl compounds to form alcohols.
Substitution Reactions: Can participate in substitution reactions with electrophiles.
Oxidation and Reduction: Can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Electrophiles: Reacts with alkyl halides and other electrophiles to form new carbon-carbon bonds.
Oxidizing Agents: Can be oxidized using agents like hydrogen peroxide.
Major Products Formed
Alcohols: Primary products when reacted with carbonyl compounds.
Alkanes and Alkenes: Formed through substitution reactions with alkyl halides.
Oxidized Products: Various oxidized derivatives depending on the oxidizing agent used.
Applications De Recherche Scientifique
Magnesium, bromo-1-heptynyl- has a wide range of applications in scientific research:
Organic Synthesis: Used as a key intermediate in the synthesis of complex organic molecules.
Medicinal Chemistry: Employed in the synthesis of pharmaceutical compounds.
Material Science: Utilized in the preparation of advanced materials and polymers.
Catalysis: Acts as a catalyst or catalyst precursor in various chemical reactions.
Mécanisme D'action
The mechanism of action of magnesium, bromo-1-heptynyl- involves the nucleophilic attack of the carbon-magnesium bond on electrophilic centers. This nucleophilic addition forms new carbon-carbon bonds, which is the basis for its use in organic synthesis. The magnesium atom stabilizes the negative charge on the carbon, making it a strong nucleophile .
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylmagnesium Bromide: Another Grignard reagent with similar reactivity.
Ethylmagnesium Bromide: Used in similar nucleophilic addition reactions.
Vinylmagnesium Bromide: Reacts similarly with carbonyl compounds.
Uniqueness
Magnesium, bromo-1-heptynyl- is unique due to its alkyne functionality, which allows for additional reactivity compared to other Grignard reagents.
Propriétés
Numéro CAS |
61307-38-8 |
|---|---|
Formule moléculaire |
C7H11BrMg |
Poids moléculaire |
199.37 g/mol |
Nom IUPAC |
magnesium;hept-1-yne;bromide |
InChI |
InChI=1S/C7H11.BrH.Mg/c1-3-5-7-6-4-2;;/h3,5-7H2,1H3;1H;/q-1;;+2/p-1 |
Clé InChI |
ILBFGHGUOXGJME-UHFFFAOYSA-M |
SMILES canonique |
CCCCCC#[C-].[Mg+2].[Br-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


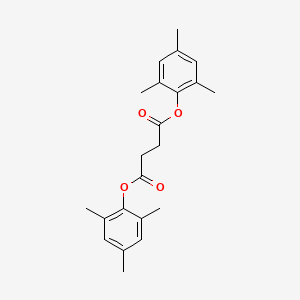
![1-[(But-2-en-1-yl)oxy]-2-methylbenzene](/img/structure/B14592994.png)

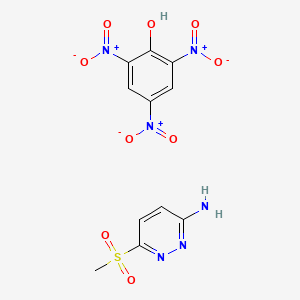
![Dichloro{2-phenyl-2-[(propan-2-yl)oxy]ethyl}thallane](/img/structure/B14593004.png)

![[4-(2,2-Dimethyl-1,3-dioxolan-4-yl)-3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-3-(propan-2-ylamino)butyl] phosphite](/img/structure/B14593014.png)
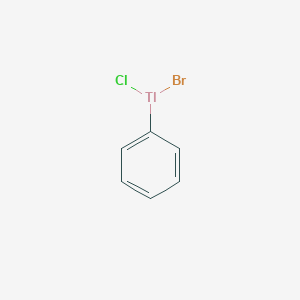
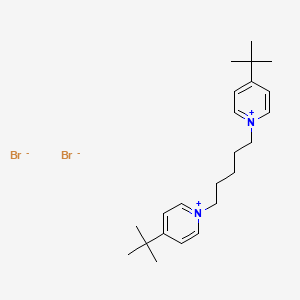

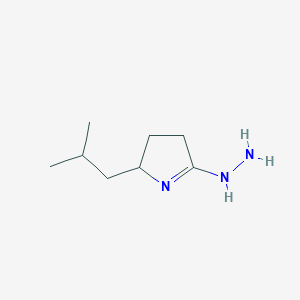
![2-Hexyl-4-{[({[4-(hexyloxy)phenyl]methylidene}amino)oxy]carbonyl}phenyl carbonate](/img/structure/B14593032.png)
methanone](/img/structure/B14593036.png)

